molecular formula C8H8FNO4S B1420122 Methyl 2-fluoro-5-sulfamoylbenzoate CAS No. 1099052-48-8

Methyl 2-fluoro-5-sulfamoylbenzoate

Cat. No.: B1420122
CAS No.: 1099052-48-8
M. Wt: 233.22 g/mol
InChI Key: WNDPEZPNAUBWAD-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-sulfamoylbenzoate is a chemical compound with the IUPAC name methyl 5-(aminosulfonyl)-2-fluorobenzoate . It has a molecular weight of 233.22 and its molecular formula is C8H8FNO4S . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) and the InChI key is WNDPEZPNAUBWAD-UHFFFAOYSA-N . This indicates the connectivity and hydrogen count of the molecule’s atoms, providing insight into its 3D structure.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . Its molecular weight is 233.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Cancer Imaging and Treatment

  • Fluorinated 2-arylbenzothiazoles, including compounds similar to methyl 2-fluoro-5-sulfamoylbenzoate, show potential as antitumor drugs with inhibitory activity against various cancer cell lines. These compounds could serve as probes for positron emission tomography (PET) to image tyrosine kinase in cancers, aiding in the diagnosis and treatment of breast, lung, and colon cancers (Wang et al., 2006).

Chemical Synthesis and Modifications

  • This compound and related compounds have been involved in the synthesis of various fluorinated and sulfonamide derivatives. These processes are important in the development of new pharmaceutical compounds, demonstrating the versatility of this compound in synthetic chemistry (Riyadh & Fuchigami, 2002).

Antidiabetic Properties

  • Recent studies have explored the potential antidiabetic properties of fluorobenzothiazole compounds containing sulphonamido analogs, which originate from fluoro-chloroaniline derivatives similar to this compound. This indicates potential applications in the treatment or management of diabetes (S. T. & Chaubey, 2022).

Herbicidal Properties

  • Modifications of compounds like this compound have led to the development of effective herbicides. The introduction of fluorine atoms into certain compounds significantly alters their herbicidal properties, indicating their utility in agricultural sciences (Hamprecht, Würzer, & Witschel, 2004).

Bioactivation in Cancer Treatment

  • This compound and related fluorinated 2-aryl-benzothiazole molecules undergo bioactivation by certain cytochrome P450 enzymes, which is crucial for their antitumor activities. This process leads to the formation of reactive intermediates that contribute to the anticancer properties of these compounds (Kai Wang & Guengerich, 2012).

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-sulfamoylbenzoate is not specified in the sources I found. It’s worth noting that the mechanism of action can vary greatly depending on the context in which the compound is used .

Safety and Hazards

Methyl 2-fluoro-5-sulfamoylbenzoate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . It’s recommended to avoid breathing in dust, gas, or vapors from the compound and to use personal protective equipment when handling it .

Future Directions

While specific future directions for Methyl 2-fluoro-5-sulfamoylbenzoate are not mentioned in the sources I found, compounds of this nature are often subjects of research in the development of new pharmaceuticals and materials . As our understanding of organic chemistry continues to grow, it’s likely that new uses and synthesis methods for such compounds will continue to be discovered.

Properties

IUPAC Name

methyl 2-fluoro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPEZPNAUBWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099052-48-8
Record name methyl 2-fluoro-5-sulfamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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